Cas no 18512-45-3 (8-(Chloromethyl)-1-naphthonitrile)

8-(Chloromethyl)-1-naphthonitrile structure
18512-45-3 structure
Product Name:8-(Chloromethyl)-1-naphthonitrile
CAS No:18512-45-3
MF:C12H8ClN
MW:201.651621818542
CID:1094685
PubChem ID:73554560
Update Time:2025-04-24

8-(Chloromethyl)-1-naphthonitrile Chemical and Physical Properties

Names and Identifiers

    • 8-(Chloromethyl)-1-naphthonitrile
    • 18512-45-3
    • 8-(CHLOROMETHYL)NAPHTHALENE-1-CARBONITRILE
    • Inchi: 1S/C12H8ClN/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7H2
    • InChI Key: LGEJGDHKAWKEDI-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C2C=CC=C(C#N)C2=1

Computed Properties

  • Exact Mass: 201.0345270g/mol
  • Monoisotopic Mass: 201.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 23.8Ų

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Additional information on 8-(Chloromethyl)-1-naphthonitrile

8-(Chloromethyl)-1-naphthonitrile (CAS 18512-45-3): Properties, Applications, and Market Insights

8-(Chloromethyl)-1-naphthonitrile (CAS 18512-45-3) is a specialized organic compound with the molecular formula C12H8ClN. This naphthalene derivative features both a chloromethyl group and a nitrile functional group, making it a versatile intermediate in organic synthesis. Its unique structure has drawn significant attention from researchers in pharmaceuticals, agrochemicals, and materials science.

The compound's chemical properties include a molecular weight of 201.65 g/mol and typical characteristics of both aromatic and aliphatic chlorides. The presence of the electron-withdrawing nitrile group activates the chloromethyl moiety for nucleophilic substitution reactions, while the naphthalene ring provides stability and planar geometry. These features make 8-(Chloromethyl)-1-naphthonitrile particularly valuable for constructing complex molecular architectures.

In pharmaceutical applications, this compound serves as a key building block for drug discovery. Researchers utilize its reactive sites to develop potential therapeutic agents targeting various diseases. Recent studies have explored its use in creating kinase inhibitors and other bioactive molecules, aligning with current trends in precision medicine and targeted drug delivery systems that dominate medical research discussions.

The material science field has found innovative uses for 8-(Chloromethyl)-1-naphthonitrile in developing advanced polymers and liquid crystals. Its ability to form stable covalent bonds with other monomers makes it valuable for creating high-performance materials with specific optical or electronic properties. This aligns with growing interest in smart materials and organic electronics, frequently searched topics in scientific communities.

From a synthetic chemistry perspective, the compound's reactivity patterns have been extensively studied. The chloromethyl group undergoes typical nucleophilic substitutions, while the nitrile functionality can be transformed into various other groups including carboxylic acids, amides, and tetrazoles. These transformations are crucial for answering common search queries about functional group interconversions and multi-step synthesis strategies.

Quality control of 8-(Chloromethyl)-1-naphthonitrile typically involves analytical techniques like HPLC, GC-MS, and NMR spectroscopy. Purity standards often exceed 97%, with careful monitoring of byproducts from the synthesis process. These analytical aspects respond to frequent searches about compound characterization methods and quality assurance protocols in fine chemical production.

The market dynamics for this specialty chemical reflect increasing demand from research institutions and pharmaceutical developers. Suppliers have noted growing interest in custom synthesis services and bulk quantities, particularly from regions with strong biotech innovation ecosystems. This market trend correlates with search patterns showing rising interest in research chemicals and custom synthesis solutions.

Environmental and handling considerations for 8-(Chloromethyl)-1-naphthonitrile follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage in cool, dry environments and use of personal protective equipment are recommended. These precautions address common search queries about chemical handling best practices and laboratory safety measures.

Recent scientific literature highlights novel applications of this compound, including its use in metal-organic frameworks (MOFs) and as a precursor for fluorescent tags. These cutting-edge applications respond to trending searches about advanced materials chemistry and molecular imaging techniques, demonstrating the compound's relevance in contemporary research.

For researchers considering 8-(Chloromethyl)-1-naphthonitrile in their work, numerous synthetic protocols are available in the literature. Standard procedures often involve careful control of reaction conditions to maximize yield and purity. These methodological details answer frequent search queries about optimizing chemical reactions and improving synthetic efficiency in organic chemistry.

The compound's structural analogs and derivatives represent an active area of investigation, with researchers exploring modifications to enhance specific properties. This aligns with current interests in structure-activity relationships and molecular design principles, topics that consistently rank high in chemistry-related searches.

Looking ahead, the future of 8-(Chloromethyl)-1-naphthonitrile appears promising as new applications continue to emerge. Its role in developing next-generation materials and bioactive compounds ensures ongoing relevance in chemical research. This forward-looking perspective addresses common searches about emerging chemical technologies and future directions in synthetic chemistry.

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